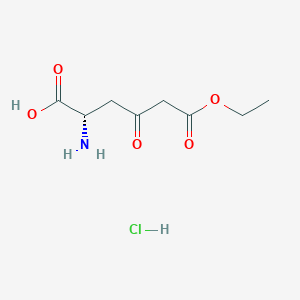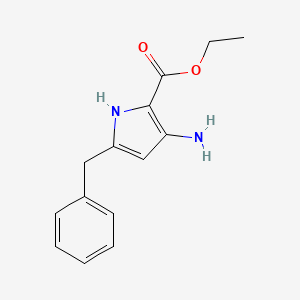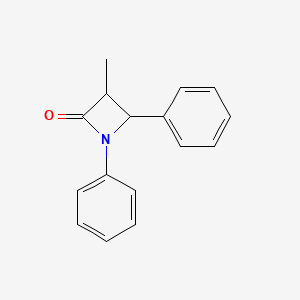
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a dioxohexanoic acid moiety. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an appropriate amino acid derivative with an ethoxy-substituted ketone, followed by oxidation and hydrolysis steps to introduce the dioxohexanoic acid moiety. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxohexanoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-6-methoxy-4,6-dioxohexanoic acid hydrochloride
- (S)-2-Amino-6-propoxy-4,6-dioxohexanoic acid hydrochloride
- (S)-2-Amino-6-butoxy-4,6-dioxohexanoic acid hydrochloride
Uniqueness
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, the ethoxy group may offer distinct advantages in terms of solubility, stability, and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H14ClNO5 |
|---|---|
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
(2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H/t6-;/m0./s1 |
InChI-Schlüssel |
IULGZFFMHBCQOD-RGMNGODLSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CCOC(=O)CC(=O)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)


